molecular formula C10H9BrNNaO2 B6276088 sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate CAS No. 2763777-40-6

sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate

Cat. No. B6276088
CAS RN: 2763777-40-6
M. Wt: 278.1
InChI Key:
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Description

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate, also known as SBC, is a versatile organic compound that has a wide range of applications in organic synthesis, biochemistry, and medicinal chemistry. SBC is a cyclic brominated compound that has a unique structure and properties which make it useful for a variety of applications.

Scientific Research Applications

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has a wide range of applications in scientific research. It is used in organic synthesis, biochemistry, and medicinal chemistry. In organic synthesis, sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is used as a reagent for the synthesis of a variety of compounds, such as heterocyclic compounds, polymers, and organometallic compounds. In biochemistry, sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is used as a probe for the study of enzyme-catalyzed reactions, as a substrate for the study of enzyme kinetics, and as a tool for the study of protein-ligand interactions. In medicinal chemistry, sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is used for the synthesis of drugs and drug analogs.

Mechanism of Action

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is a brominated compound that has a unique structure and properties which make it useful for a variety of applications. The bromine atom in sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is responsible for its unique properties. The bromine atom is capable of forming a variety of covalent bonds with other molecules, which makes it useful for the synthesis of a variety of compounds. The bromine atom is also capable of forming hydrogen bonds with other molecules, which makes it useful for the study of enzyme-catalyzed reactions and protein-ligand interactions.
Biochemical and Physiological Effects
sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has been studied for its biochemical and physiological effects. Studies have shown that sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have cytotoxic effects on certain cancer cell lines, indicating that it may have potential as an anti-cancer agent. In addition, sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has been shown to have anticonvulsant properties, indicating that it may have potential as an antiepileptic drug.

Advantages and Limitations for Lab Experiments

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. Additionally, sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is relatively non-toxic, making it safe to handle in the laboratory. However, sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has some limitations for laboratory experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. Additionally, sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is not very water soluble, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate research. One potential direction is to further explore its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential as an antiepileptic drug. Further research could also be done to explore its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Additionally, further research could be done to explore its potential as a tool for the study of enzyme-catalyzed reactions and protein-ligand interactions. Finally, further research could be done to explore its potential as a reagent for the synthesis of a variety of compounds, such as heterocyclic compounds, polymers, and organometallic compounds.

Synthesis Methods

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is synthesized from the reaction of 6-bromopyridine and cyclobutane-1-carboxylic acid. The reaction is carried out in aqueous solution at a temperature of 20-30°C and a pH of 8-9. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is complete in 1-2 hours and yields the desired product in a yield of up to 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate involves the reaction of 6-bromopyridine-2-carboxylic acid with cyclobutanecarboxylic acid in the presence of a coupling agent, followed by the addition of sodium hydroxide to form the sodium salt of the product.", "Starting Materials": [ "6-bromopyridine-2-carboxylic acid", "cyclobutanecarboxylic acid", "coupling agent", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 6-bromopyridine-2-carboxylic acid (1.0 equiv) and cyclobutanecarboxylic acid (1.1 equiv) in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.", "Step 5: Dissolve the residue in water and adjust the pH to 7-8 using hydrochloric acid.", "Step 6: Add sodium hydroxide solution to the reaction mixture until the pH reaches 9-10.", "Step 7: Filter the resulting precipitate and wash with water to obtain the final product, sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate." ] }

CAS RN

2763777-40-6

Product Name

sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate

Molecular Formula

C10H9BrNNaO2

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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